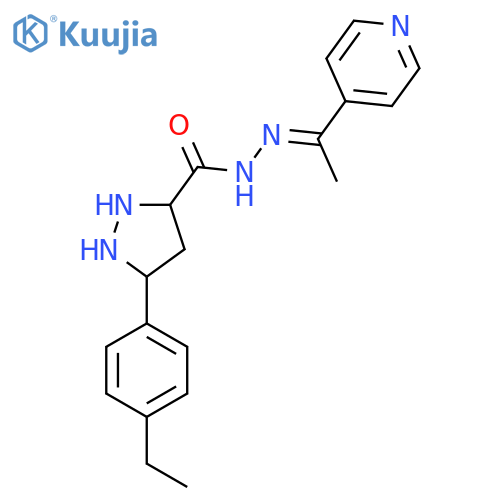

Cas no 1284265-66-2 (3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide)

3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide

- 1284265-66-2

-

- インチ: 1S/C19H23N5O/c1-3-14-4-6-16(7-5-14)17-12-18(23-22-17)19(25)24-21-13(2)15-8-10-20-11-9-15/h4-11,17-18,22-23H,3,12H2,1-2H3,(H,24,25)/b21-13+

- InChIKey: ANMVBMMVWPJCEF-FYJGNVAPSA-N

- ほほえんだ: O=C(C1CC(C2C=CC(CC)=CC=2)NN1)N/N=C(\C)/C1C=CN=CC=1

計算された属性

- せいみつぶんしりょう: 337.19026037g/mol

- どういたいしつりょう: 337.19026037g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1092-2013-3mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 3mg |

$63.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-10μmol |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 10μmol |

$69.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-5mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 5mg |

$69.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-2mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 2mg |

$59.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-15mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-2μmol |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 2μmol |

$57.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-25mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-4mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 4mg |

$66.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-20μmol |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 20μmol |

$79.0 | 2023-11-21 | |

| Life Chemicals | F1092-2013-1mg |

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide |

1284265-66-2 | 90%+ | 1mg |

$54.0 | 2023-11-21 |

3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide 関連文献

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazideに関する追加情報

Introduction to 3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide (CAS No. 1284265-66-2)

The compound 3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide, identified by its CAS number 1284265-66-2, represents a fascinating molecule in the realm of pharmaceutical chemistry. This heterocyclic compound features a complex structural framework, integrating multiple pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

At the core of its structure lies a pyrazole scaffold, a heterocycle widely recognized for its biological activity and versatility in medicinal applications. Pyrazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of a carbohydrazide moiety in the molecule suggests possible reactivity with various functional groups, enabling diverse chemical modifications and bioconjugation strategies. This feature is particularly intriguing for the development of novel therapeutic agents that require site-specific modifications or targeted delivery systems.

The aromatic ring system is further diversified by the incorporation of a 4-ethylphenyl group and a pyridin-4-yl substituent. These aromatic components not only contribute to the compound's overall stability but also enhance its potential for interactions with biological targets. The ethylphenyl group, in particular, has been shown to modulate binding affinity and selectivity in various drug molecules, making it a valuable structural element in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of such compounds. The spatial arrangement of atoms in 3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide plays a crucial role in determining its pharmacokinetic properties, including solubility, permeability, and metabolic stability. These factors are critical for evaluating the compound's potential as a lead candidate in drug development pipelines.

In the context of current research, this compound aligns with emerging trends in the design of small-molecule inhibitors targeting enzyme-catalyzed pathways. For instance, pyrazole derivatives have been reported to interfere with kinases and other enzymes involved in cancer progression. The unique combination of pharmacophores in this molecule suggests that it may exhibit inhibitory activity against such enzymes, warranting further investigation.

Moreover, the carbohydrazide functionality opens up possibilities for covalent bond formation with biomolecules, which is increasingly recognized as a strategy to enhance drug bioavailability and target specificity. This approach has gained significant traction in recent years, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapies. The ability to modify this compound to form stable linkages with biomolecules could pave the way for innovative therapeutic applications.

The synthesis of 3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. Key steps include condensation reactions between hydrazine derivatives and appropriately substituted pyrazole precursors, followed by functional group interconversions to introduce the desired substituents. These synthetic strategies are grounded in established principles of organic chemistry but require meticulous optimization to achieve high yields and purity.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for any pharmaceutical compound intended for clinical use. The synthesis and purification processes must be rigorously controlled to meet standards set by regulatory agencies such as the FDA or EMA. This includes thorough documentation of reaction conditions, impurity profiles, and analytical testing procedures.

The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural features make it amenable to derivatization into probes for biochemical assays or imaging agents used in diagnostic medicine. The ability to functionalize both aromatic rings could allow for the development of fluorescent or luminescent derivatives useful in high-throughput screening (HTS) platforms.

In conclusion,3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophores and reactive functional groups positions it as a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. Continued exploration into its biological activity and synthetic modifications will undoubtedly contribute to advancements in medicinal chemistry and therapeutic innovation.

1284265-66-2 (3-(4-ethylphenyl)-N'-(1E)-1-(pyridin-4-yl)ethylidene-1H-pyrazole-5-carbohydrazide) 関連製品

- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)

- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)

- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)

- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)

- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)

- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)

- 2640975-47-7(9-cyclopropyl-N-[4-(trifluoromethyl)phenyl]-9H-purin-6-amine)